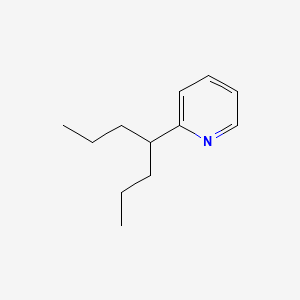

2-(1-Propylbutyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-heptan-4-ylpyridine |

InChI |

InChI=1S/C12H19N/c1-3-7-11(8-4-2)12-9-5-6-10-13-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |

InChI Key |

ZQEAUDWGKFSWMA-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C1=CC=CC=N1 |

Canonical SMILES |

CCCC(CCC)C1=CC=CC=N1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 1 Propylbutyl Pyridine

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally challenging due to the deactivating effect of the electronegative nitrogen atom, which can also be protonated or coordinate to the electrophile's catalyst under typical acidic reaction conditions. rsc.org

The pyridine nitrogen strongly deactivates the ortho (C2, C6) and para (C4) positions towards electrophilic attack. Therefore, electrophilic substitution on pyridine itself, when it occurs, typically directs to the meta (C3, C5) position. However, the 2-(1-propylbutyl) group is an alkyl group, which is an activating, ortho- and para-director by induction. youtube.com

| Position | Influence of Pyridine N | Influence of 2-Alkyl Group | Predicted Reactivity |

| C3 | Less Deactivated | Meta | Favorable |

| C4 | Deactivated | Para | Potentially Favorable |

| C5 | Less Deactivated | Meta | Favorable |

| C6 | Deactivated | Ortho | Sterically Hindered |

This table provides a qualitative analysis of the directing effects on the pyridine ring.

A highly effective strategy to facilitate electrophilic aromatic substitution on pyridines is the formation of the corresponding N-oxide. almerja.com The oxygen atom of the pyridine N-oxide is a strong electron-donating group through resonance, which activates the pyridine ring for electrophilic attack. rsc.orgalmerja.com

This activation powerfully overrides the ring's inherent deactivation and directs incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions. youtube.comscripps.edu For 2-(1-Propylbutyl)pyridine N-oxide, electrophilic attack would be strongly favored at the C4 position to avoid steric clash with the bulky C2 substituent. almerja.com Following the substitution reaction, the N-oxide can be deoxygenated, typically with a trivalent phosphorus compound like phosphorus trichloride (B1173362) (PCl₃), to restore the pyridine ring. almerja.com This two-step sequence allows for the synthesis of 4-substituted-2-(1-propylbutyl)pyridines, which are not readily accessible through direct electrophilic substitution.

Reaction Sequence for 4-Substitution via N-Oxide:

Oxidation: this compound is treated with an oxidizing agent (e.g., H₂O₂ in acetic acid or m-CPBA) to form this compound N-oxide. almerja.com

Electrophilic Substitution: The N-oxide is reacted with an electrophile (e.g., nitrating mixture), leading to substitution predominantly at the C4 position. rsc.orgyoutube.com

Deoxygenation: The resulting substituted N-oxide is treated with a reducing agent (e.g., PCl₃) to yield the final 4-substituted product. almerja.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it a prime candidate for nucleophilic substitution reactions, particularly at the C2 and C4 positions, where an intermediate negative charge can be effectively stabilized by the nitrogen atom. quimicaorganica.orgvaia.com

Direct nucleophilic substitution on this compound requires the presence of a good leaving group. If a halogen were present at the C6 position, for instance, it would be readily displaced by nucleophiles. In the absence of a leaving group, strong nucleophiles like organolithium reagents can add to the ring, typically at the C2 or C6 position. rsc.org For this compound, nucleophilic addition would likely occur at the C6 position to minimize steric hindrance. This forms a non-aromatic dihydropyridine (B1217469) anion, which can be rearomatized upon workup or react with an electrophile.

A notable reaction for 2-alkylpyridines is the tandem nucleophilic substitution/aza-Cope rearrangement with Morita-Baylis-Hillman (MBH) carbonates, which results in the allylic alkylation at the α-carbon of the alkyl side chain. nih.govbeilstein-journals.org

The Chichibabin reaction is a hallmark reaction of pyridines, involving direct amination by treatment with sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) or xylene. wikipedia.org The reaction proceeds via nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). wikipedia.orgmyttex.net

For this compound, the Chichibabin reaction is expected to occur at the C6 position. The nucleophilic amide anion preferentially attacks this position, forming a stable anionic σ-adduct (a Meisenheimer-type complex). Aromatization is then achieved by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like the product amine) to evolve hydrogen gas, driving the reaction to completion. myttex.net The steric bulk of the 1-propylbutyl group would likely hinder attack at the C2 position, making C6 the primary site of amination. researchgate.net

| Reagent | Expected Position of Attack | Product |

| Sodium Amide (NaNH₂) | C6 | 6-Amino-2-(1-propylbutyl)pyridine |

This table outlines the expected outcome of the Chichibabin reaction on this compound.

Organometallic Reactions and Metalation

The protons on the α-carbon of the alkyl group at the C2 position of this compound are significantly more acidic than typical alkane protons. This is due to the ability of the pyridine nitrogen to stabilize the resulting carbanion through resonance and coordination with the metal cation.

This enhanced acidity allows for regioselective deprotonation (metalation) at the α-carbon of the 1-propylbutyl group using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides. rsc.orgnih.gov This reaction generates a nucleophilic lithiated intermediate. This intermediate is a versatile synthon that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce new functional groups at the side chain. nih.gov This C-H activation at the side chain is a powerful tool for the elaboration of 2-alkylpyridines. nih.gov

General Metalation and Alkylation Sequence:

Metalation: this compound is treated with a strong base like n-BuLi in an aprotic solvent (e.g., THF) at low temperature.

Electrophilic Quench: The resulting organolithium species is reacted with an electrophile (E+) to form a new C-C or C-heteroatom bond at the side chain.

Oxidation and Reduction Pathways

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation significantly alters the electronic properties of the molecule, activating the pyridine ring for different types of reactions.

Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and acetic acid. arkat-usa.org The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. Catalytic methods, for instance, using hydrogen peroxide with a methyltrioxorhenium (MTO) catalyst, have also been developed for the efficient N-oxidation of alkylpyridines. arkat-usa.orgtamu.edu

The resulting this compound N-oxide exhibits modified reactivity. The N-oxide group is a strong electron-donating group, which increases the electron density of the aromatic ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic substitution. youtube.com

A notable subsequent transformation of 2-alkylpyridine N-oxides is their reaction with acetic anhydride (B1165640). This reaction is known to yield a mixture of products, primarily 2-acetoxymethylpyridines and 2-pyridylmethanols, through a mechanism involving an initial acylation of the N-oxide oxygen followed by a rearrangement. acs.org For this compound N-oxide, this would lead to the formation of valuable functionalized derivatives.

Table 1: Common Reagents for Oxidation of 2-Alkylpyridines

| Oxidizing Agent/System | Typical Conditions | Product |

| Hydrogen Peroxide / Acetic Acid | Heating | Pyridine N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent, room temp. | Pyridine N-oxide |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic, mild conditions | Pyridine N-oxide |

The pyridine ring of this compound can be reduced to yield piperidine (B6355638) or dihydropyridine derivatives, depending on the chosen methodology.

Catalytic Hydrogenation: Complete reduction of the pyridine ring to a piperidine ring is typically achieved through catalytic hydrogenation. chadsprep.com This process involves treating the pyridine derivative with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. rsc.org Common catalysts for this transformation include rhodium, ruthenium, and palladium, often supported on carbon. researchgate.net For instance, rhodium(III) oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C). rsc.org The hydrogenation of this compound would yield 2-(1-propylbutyl)piperidine. The bulky alkyl group at the 2-position can influence the rate of hydrogenation due to steric hindrance at the catalyst surface. rsc.org

Partial Reduction: Partial reduction to dihydropyridines can be accomplished using dissolving metal reductions, such as the Birch reduction (sodium or lithium in liquid ammonia with an alcohol). chempedia.infoacs.org This method typically yields 1,4-dihydropyridines. acs.org Alternative, ammonia-free methods using sodium and naphthalene (B1677914) in THF have also been developed for the partial reduction of substituted pyridines. acs.org These reductive alkylation protocols can introduce additional functional groups, creating complex, substituted dihydropyridine structures from precursors like this compound. acs.org

Table 2: Selected Reduction Methods for the Pyridine Ring

| Method | Reagents | Primary Product |

| Catalytic Hydrogenation | H₂, Rh/C, PtO₂, or Rh₂O₃ | Piperidine |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | 1,4-Dihydropyridine |

| Fowler Reduction | NaBH₄, Chloroformate | N-substituted 1,2-Dihydropyridine |

Acid-Base Chemistry and Protonation Studies

The nitrogen atom of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it a Brønsted-Lowry base. Its basicity is a key parameter influencing its reactivity and interaction with other molecules.

The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org The presence of the electron-donating 1-propylbutyl group at the 2-position is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted pyridine. However, the bulky nature of this substituent can also introduce steric hindrance, which may impede solvation of the protonated form (the pyridinium (B92312) ion), potentially counteracting the electronic effect to some extent. researchgate.net

Protonation occurs at the nitrogen atom, forming the 2-(1-propylbutyl)pyridinium ion. rsc.org Studies on similar alkylpyridines have used computational methods and experimental techniques like Fourier-transform infrared spectroscopy (FTIR) to investigate the structural and vibrational changes upon protonation. researchgate.net These studies confirm that protonation leads to significant shifts in the vibrational frequencies of the pyridine ring. researchgate.net The acid-base properties of this compound are fundamental to its use as a ligand in coordination chemistry and as a catalyst or base in organic synthesis.

Coordination Chemistry and Ligand Properties

As a Lewis base, this compound can act as a ligand, donating its nitrogen lone pair to a metal center to form coordination complexes. researchgate.net The coordination behavior is heavily influenced by the steric bulk of the 1-propylbutyl group.

This compound can coordinate to a wide range of transition metals, including but not limited to palladium(II), platinum(II), ruthenium(II), copper(II), and nickel(II). wikipedia.orgnih.govnih.gov It functions as a monodentate ligand, binding through the nitrogen atom.

The significant steric hindrance caused by the 1-propylbutyl group at the alpha-position to the nitrogen atom is a critical factor. wikipedia.org This steric bulk can:

Influence the coordination number of the metal center, favoring complexes with lower coordination numbers.

Affect the geometry of the resulting complex.

Impact the stability of the metal-ligand bond.

For example, in square planar or octahedral complexes, the bulky alkyl group will preferentially occupy positions that minimize steric clashes with other ligands. wikipedia.org This steric effect is less pronounced than that of a tert-butyl group but is still substantial enough to influence the coordination environment significantly compared to less hindered pyridines like 3- or 4-alkylpyridines.

Ligand exchange reactions in metal complexes containing pyridine derivatives are crucial for understanding their catalytic activity and reactivity. The dynamics of these processes can be investigated using various kinetic techniques. nih.govnih.gov

For a complex containing this compound, ligand exchange can proceed through either a dissociative (D) or an associative (A) mechanism.

In a dissociative mechanism , the this compound ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway is often favored for sterically crowded complexes.

In an associative mechanism , the incoming ligand first attacks the metal center, forming a higher-coordination-number intermediate, from which the this compound ligand then departs.

Given the steric bulk of the 1-propylbutyl group, it is plausible that ligand exchange reactions involving this ligand would favor a dissociative pathway. The bulky substituent would sterically hinder the approach of an incoming ligand, making an associative mechanism less likely. rsc.org

Modern techniques such as electrospray ionization mass spectrometry (ESI-MS) combined with isotopic labeling can be used to monitor ligand exchange in real-time. nih.govnih.gov Such studies allow for the determination of rate constants (k) and activation parameters (ΔH‡ and ΔS‡), which provide deep mechanistic insight. nih.gov A large, positive activation entropy (ΔS‡) is typically indicative of a dissociative mechanism, as the transition state is more disordered than the ground state. nih.gov

Table 3: Mechanistic Parameters for Ligand Exchange

| Parameter | Implication for Dissociative (D) Mechanism | Implication for Associative (A) Mechanism |

| Rate Dependence | Primarily dependent on concentration of the metal complex | Dependent on concentrations of both the metal complex and the incoming ligand |

| Steric Effects | Rate increases with increasing steric bulk on the leaving ligand | Rate decreases with increasing steric bulk on the metal center or incoming ligand |

| Activation Entropy (ΔS‡) | Generally positive | Generally negative |

Advanced Spectroscopic Characterization of 2 1 Propylbutyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 2-(1-propylbutyl)pyridine, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic 1-propylbutyl side chain. The aromatic protons of the pyridine ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C6 position, adjacent to the nitrogen atom, is expected to be the most deshielded. The protons of the alkyl side chain will appear in the upfield region (δ 0.8-3.0 ppm).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine) | ~8.5 | Doublet | ~4.0 |

| H-4 (Pyridine) | ~7.6 | Triplet | ~7.6 |

| H-5 (Pyridine) | ~7.1 | Triplet | ~7.6 |

| H-3 (Pyridine) | ~7.1 | Doublet | ~7.6 |

| H-1' (CH on side chain) | ~2.8 | Quintet | ~7.0 |

| H-2' (CH₂ on side chain) | ~1.7 | Multiplet | |

| H-3' (CH₂ on side chain) | ~1.3 | Multiplet | |

| H-4' (CH₃ on side chain) | ~0.9 | Triplet | ~7.3 |

| H-2'' (CH₂ on side chain) | ~1.7 | Multiplet | |

| H-3'' (CH₂ on side chain) | ~1.3 | Multiplet | |

| H-4'' (CH₃ on side chain) | ~0.9 | Triplet | ~7.3 |

Note: The predicted data is based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. While a full experimental spectrum requires access to specialized databases, a computed spectrum is available. spectrabase.com

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The C2 carbon, to which the alkyl group is attached, will have a characteristic chemical shift. The aliphatic carbons of the 1-propylbutyl group will appear in the upfield region (δ 10-50 ppm).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | ~163 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~136 |

| C-3 (Pyridine) | ~123 |

| C-5 (Pyridine) | ~121 |

| C-1' (CH on side chain) | ~45 |

| C-2' (CH₂ on side chain) | ~37 |

| C-3' (CH₂ on side chain) | ~21 |

| C-4' (CH₃ on side chain) | ~14 |

| C-2'' (CH₂ on side chain) | ~37 |

| C-3'' (CH₂ on side chain) | ~21 |

| C-4'' (CH₃ on side chain) | ~14 |

Note: The predicted data is based on computational algorithms and comparison with related structures. spectrabase.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., H-3 and H-4, H-4 and H-5, H-5 and H-6). Similarly, correlations would be seen between the protons of the alkyl side chain, confirming the propyl and butyl fragments and their attachment to the methine carbon. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment would definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyridine ring and the 1-propylbutyl side chain. For instance, a cross-peak between the H-1' proton of the side chain and the C-2 and C-3 carbons of the pyridine ring would confirm the attachment point of the alkyl group. ustc.edu.cnscience.gov

Variable Temperature NMR for Conformational Analysis and Rotational Barriers

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes in a molecule, such as conformational changes and restricted rotations. nih.govnih.govresearchgate.net For this compound, VT NMR could be employed to study the rotation around the C2-C1' single bond.

At low temperatures, the rotation around this bond might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barrier for this rotation. This information provides insight into the steric hindrance and electronic interactions between the pyridine ring and the bulky 1-propylbutyl group.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100-3000 | Medium-Weak |

| C-H stretching (aliphatic) | 2960-2850 | Strong |

| C=N and C=C stretching (pyridine ring) | 1600-1450 | Medium-Strong |

| CH₂ bending | ~1465 | Medium |

| CH₃ bending | ~1380 | Medium |

| C-H in-plane bending (aromatic) | 1300-1000 | Medium |

| C-H out-of-plane bending (aromatic) | 900-675 | Strong |

The C-H stretching vibrations of the pyridine ring appear at higher wavenumbers than those of the aliphatic chain. The characteristic ring stretching vibrations of the pyridine nucleus provide a fingerprint region for its identification. The strong absorptions due to the C-H stretching of the numerous C-H bonds in the propylbutyl group are also a prominent feature of the spectrum.

Raman Spectroscopy

The Raman spectrum of pyridine is well-characterized and dominated by ring breathing and stretching modes. aps.orgresearchgate.net For 2-alkyl-substituted pyridines, additional bands corresponding to the vibrations of the alkyl side chain are expected. In the case of this compound, the C-H stretching and bending vibrations of the propyl and butyl groups, as well as the C-C stretching modes within the alkyl chain, would be present. The branching at the alpha-carbon of the substituent is expected to influence the position and intensity of these bands compared to linear alkylpyridines.

Table 1: Predicted Raman Shifts for this compound based on Pyridine and Alkane Vibrational Modes.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Associated Functional Group |

| Pyridine Ring Breathing | ~990 - 1030 | Pyridine Ring |

| Pyridine Ring Stretching | ~1570 - 1610 | Pyridine Ring |

| Alkyl C-H Stretching (asymmetric) | ~2950 - 2970 | -CH₃, -CH₂- |

| Alkyl C-H Stretching (symmetric) | ~2870 - 2880 | -CH₃, -CH₂- |

| Alkyl C-H Bending (scissoring) | ~1440 - 1470 | -CH₂- |

| Alkyl C-H Bending (rocking) | ~720 - 730 | -(CH₂)n- |

Note: The predicted values are based on characteristic group frequencies and may vary in the actual spectrum of this compound due to coupling effects and the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₉N), the theoretical exact mass can be calculated. While specific HRMS data for this compound is not available in the searched literature, the technique would be crucial for confirming its elemental composition and distinguishing it from isobaric compounds.

Fragmentation Pathway Analysis

Electron ionization (EI) mass spectrometry of 2-alkylpyridines typically shows a prominent molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the alkyl side chain and the pyridine ring. nih.govnist.gov The fragmentation of this compound is expected to follow characteristic pathways.

A primary fragmentation process for 2-alkylpyridines is the benzylic cleavage, which involves the breaking of the Cα-Cβ bond of the alkyl substituent. In the case of this compound, this would lead to the loss of a propyl radical (•C₃H₇) or a butyl radical (•C₄H₉), resulting in fragment ions. Another significant fragmentation pathway is the McLafferty rearrangement, which can occur if the alkyl chain is sufficiently long and contains a γ-hydrogen atom. This rearrangement involves the transfer of a hydrogen atom to the pyridine nitrogen followed by the cleavage of the Cβ-Cγ bond, leading to the elimination of a neutral alkene molecule.

The pyridine ring itself can also undergo fragmentation, although this is generally less favorable than the cleavage of the alkyl side chain. Common ring fragments include the pyridinium (B92312) cation and smaller unsaturated species.

Table 2: Plausible Mass-to-Charge Ratios (m/z) of Key Fragments in the EI Mass Spectrum of this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl or butyl group |

| 134 | [M - C₃H₇]⁺ | Loss of a propyl radical (benzylic cleavage) |

| 120 | [M - C₄H₉]⁺ | Loss of a butyl radical (benzylic cleavage) |

| 93 | [C₅H₄NCH₂]⁺ | Benzylic cleavage with charge retention on the pyridine moiety |

| 78 | [C₅H₄N]⁺ | Pyridinium cation |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, including its ability to absorb and emit light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of pyridine and its derivatives is characterized by π → π* and n → π* electronic transitions. researchgate.net The substitution of an alkyl group on the pyridine ring can cause a slight red-shift (bathochromic shift) of the absorption bands. For this compound, the UV-Vis spectrum in a non-polar solvent is expected to show absorption maxima similar to other 2-alkylpyridines. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Table 3: Expected UV-Vis Absorption Data for this compound.

| Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) |

| Hexane | ~260 - 270 | ~270 - 280 | ~2000 - 3000 |

| Ethanol | ~260 - 270 | ~270 - 280 | ~2000 - 3000 |

Note: These are estimated values based on data for related compounds. The actual values may vary.

Photophysical Properties (e.g., Luminescence, Quantum Yields)

Pyridine itself is weakly luminescent, but the introduction of substituents can significantly alter its photophysical properties. mdpi.com Some pyridine derivatives exhibit fluorescence, and their emission characteristics, such as the emission wavelength and quantum yield, are dependent on the nature and position of the substituent.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. bjraylight.comiupac.orgnih.gov For many organic molecules, the quantum yield is less than 1, indicating that non-radiative decay processes compete with fluorescence. The photophysical properties of this compound have not been extensively reported. However, based on studies of other alkylated pyridines, it is expected to be a weak to moderately fluorescent compound. The bulky, flexible alkyl group may provide pathways for non-radiative decay, potentially leading to a lower quantum yield compared to more rigid pyridine derivatives.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive three-dimensional structure of a crystalline compound is determined by single-crystal X-ray diffraction (SCXRD). This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to build a model of the electron density and, consequently, the atomic positions. mdpi.comnih.govmdpi.com

For a molecule like this compound, obtaining a suitable single crystal is the first critical step. This often involves techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of sufficient size and quality is obtained, it is mounted on a goniometer and subjected to X-ray analysis.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₉N |

| Formula Weight | 177.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.170 |

Note: This data is hypothetical and serves as an illustrative example of what might be expected from a single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. rsc.org Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a characteristic fingerprint of the crystalline phases present in the sample. mdpi.comnih.gov

PXRD is particularly useful for identifying the crystalline form (polymorph) of a compound and for assessing its purity. mdpi.com The synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes utilized PXRD to confirm the crystallinity of the synthesized compounds. nih.gov Similarly, the analysis of alkylpyridine picrates by PXRD has been demonstrated as a method for their identification.

A typical PXRD analysis of this compound would involve grinding the crystalline solid into a fine powder and placing it in a sample holder. The sample is then irradiated with X-rays over a range of angles, and the detector measures the intensity of the diffracted X-rays. The resulting pattern would show a series of peaks at specific 2θ values, which are characteristic of the compound's crystal lattice.

Table 2: Representative Powder X-ray Diffraction Peak List for a Crystalline Pyridine Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 18.8 | 4.72 | 60 |

| 20.5 | 4.33 | 85 |

| 23.1 | 3.85 | 50 |

| 25.9 | 3.44 | 70 |

| 28.7 | 3.11 | 30 |

Note: This is a representative peak list and does not correspond to experimentally measured data for this compound.

Chromatographic Analytical Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its affinity for the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparing it to spectral libraries.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (177.29 g/mol ). The fragmentation pattern will be characteristic of an alkyl-substituted pyridine. Common fragmentation pathways for alkylpyridines include the loss of the alkyl side chain or parts of it. For instance, the mass spectrum of the isomeric 2-methylpyridine (B31789) (2-picoline) shows a prominent molecular ion peak and fragmentation ions corresponding to the loss of a hydrogen atom and other fragments. nist.govchemicalbook.com The mass spectrum of 2-aminopyridine (B139424) also displays characteristic fragmentation. nist.gov Analysis of isomeric methylpyridine derivatives has been achieved using a combination of GC-MS and other techniques. researchgate.net

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 177 | [M]⁺ (Molecular ion) |

| 148 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 134 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 120 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 93 | [Pyridine-CH₂]⁺ (Tropylium-like ion) |

| 78 | [Pyridine]⁺ (Pyridine ring) |

Note: This is a predicted fragmentation pattern based on the general fragmentation of alkylpyridines.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation and analysis of a broad range of compounds, including those that are not volatile enough for GC. researchgate.net For a compound like this compound, reversed-phase HPLC is a suitable method.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.govyoutube.com The separation is based on the compound's hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. youtube.comnih.gov

The retention behavior of this compound in reversed-phase HPLC will be influenced by the hydrophobicity of its 1-propylbutyl group. The pH of the mobile phase can also play a crucial role, as the basic nitrogen atom of the pyridine ring can be protonated at acidic pH, making the molecule more polar and leading to shorter retention times. youtube.com The development of HPLC methods for pyridine derivatives often involves optimizing the mobile phase composition, including the type and concentration of the organic modifier and the pH, to achieve the desired separation. researchgate.net

Table 4: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: These are illustrative parameters and would require optimization for a specific application.

Computational and Theoretical Investigations of 2 1 Propylbutyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular geometries, spectroscopic characteristics, and reaction mechanisms.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. This method is particularly well-suited for determining the ground-state electronic structure and optimizing the molecular geometry of organic molecules like 2-(1-Propylbutyl)pyridine.

In a typical DFT study of this compound, the initial step would involve constructing a three-dimensional model of the molecule. This model would then be subjected to geometry optimization using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which represents the most stable structure of the molecule.

For this compound, key geometric parameters of interest would include the C-N-C bond angle within the pyridine (B92270) ring, the C-C bond length connecting the propylbutyl group to the ring, and the dihedral angle describing the orientation of the alkyl substituent relative to the aromatic ring. While specific data for this compound is not available, studies on similar 2-alkylpyridines provide insight into the expected values for these parameters.

Table 1: Representative DFT-Calculated Geometric Parameters for 2-Alkylpyridines

| Parameter | 2-methylpyridine (B31789) | 2-ethylpyridine (B127773) |

|---|---|---|

| C-N-C Bond Angle (°) | ~117.5 | ~117.8 |

| C-C (ring-alkyl) Bond Length (Å) | ~1.52 | ~1.53 |

| Dihedral Angle (N-C-C-C) (°) | ~0 | Variable |

Note: These are approximate values from general computational studies on 2-alkylpyridines and serve as illustrative examples.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theoretical accuracy compared to DFT for certain applications. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed when highly accurate electronic energies are required.

For this compound, ab initio calculations would be valuable for benchmarking the results obtained from DFT. For instance, a single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry would provide a more refined electronic energy. This is particularly useful for studying reaction energies or the relative energies of different conformers where small energy differences are critical. However, due to their significant computational expense, these methods are less commonly used for full geometry optimizations of molecules of this size.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. For this compound, theoretical ¹H and ¹³C NMR spectra could be generated. This would involve calculating the isotropic shielding values for each nucleus and then referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) to obtain the chemical shifts. The predicted shifts would be sensitive to the molecule's conformation, particularly for the protons and carbons of the propylbutyl group.

IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculations, performed on the optimized geometry, yield a set of harmonic vibrational modes. These modes can be visualized to understand the nature of the vibration (e.g., C-H stretch, ring breathing). The calculated frequencies are often systematically scaled to account for anharmonicity and other method-inherent limitations, improving agreement with experimental IR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations would predict the energies of electronic transitions, primarily the π → π* and n → π* transitions associated with the pyridine ring. The calculations would also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

Table 2: Illustrative Predicted Spectroscopic Data for a Generic 2-Alkylpyridine

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C2 (ipso-carbon) | ~160 ppm |

| ¹H NMR | H6 (ring proton) | ~8.5 ppm |

| IR | Pyridine ring breathing | ~1000 cm⁻¹ |

| UV-Vis | π → π* transition | ~260 nm |

Note: These values are representative and would vary for this compound.

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are invaluable for exploring the mechanisms of chemical reactions. For this compound, one could investigate reactions such as electrophilic aromatic substitution or oxidation of the nitrogen atom.

To study a reaction pathway, one would identify the reactant(s) and product(s) and then search for the transition state (TS) that connects them. The TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating the TS geometry and calculating its energy allows for the determination of the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS indeed connects the desired reactants and products.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

Conformational Space Exploration

The propylbutyl substituent of this compound possesses significant conformational flexibility due to rotation around its C-C single bonds. MD simulations can be used to explore the accessible conformational space of this substituent.

In an MD simulation, the molecule is treated as a classical system, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), a wide range of conformations can be sampled.

Analysis of the MD trajectory for this compound would reveal the preferred dihedral angles of the alkyl chain and the relative populations of different conformational states. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with its environment.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Alkylpyridines |

| 2-Methylpyridine |

| 2-Ethylpyridine |

Analysis of Intermolecular Interactions and Solvent Effects

The non-covalent interactions that this compound engages in are crucial for understanding its physical properties, such as boiling point and solubility, as well as its behavior in different chemical environments. The presence of the nitrogen atom in the pyridine ring introduces polarity and the capacity for hydrogen bonding, while the nonpolar 1-propylbutyl group contributes to van der Waals forces and hydrophobic interactions.

The effect of solvents on this compound is also a critical area of computational investigation. Molecular dynamics simulations can model the behavior of the molecule in various solvents, from polar to nonpolar. acs.org For instance, in a polar solvent like water, the nitrogen atom of the pyridine ring would be expected to act as a hydrogen bond acceptor. Conversely, in a nonpolar solvent like hexane, the interactions would be dominated by the dispersion forces of the alkyl chain. mdpi.com The balance between these interactions dictates the solubility and conformational preferences of the molecule in different media. acs.org Theoretical studies on similar 2-alkylpyridines have shown that the nature of the solvent can significantly influence reaction rates and selectivity at the alkyl side chain. nih.gov

A summary of expected intermolecular interactions is provided in the table below:

| Interaction Type | Description |

| Hydrogen Bonding | The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with protic solvents or other hydrogen bond donors. |

| π-π Stacking | The aromatic pyridine rings can stack on top of each other, contributing to the stability of aggregates. |

| C-H···π Interactions | The hydrogen atoms of the alkyl group can interact with the π-system of the pyridine ring of a neighboring molecule. |

| Van der Waals Forces | The nonpolar 1-propylbutyl group contributes significantly to dispersion forces, which are important for interactions in nonpolar environments. |

| Dipole-Dipole Interactions | The polar nature of the pyridine ring leads to dipole-dipole interactions between molecules. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative and positive electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP analysis would be expected to show a region of significant negative potential (typically colored red) localized around the nitrogen atom of the pyridine ring. This indicates the lone pair of electrons on the nitrogen, making it the most likely site for protonation and electrophilic attack. The aromatic ring itself will exhibit a delocalized π-electron system, while the alkyl substituent will be an area of relatively neutral or slightly positive potential (typically colored blue or green). researchgate.net

The insights from MEP analysis are critical for understanding the molecule's role in chemical reactions. For example, the nucleophilic character of the nitrogen atom is a key factor in its catalytic activity and its ability to coordinate to metal centers. The steric hindrance provided by the adjacent 1-propylbutyl group can modulate the accessibility of this nucleophilic site, influencing its reactivity. chemrevlett.com

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.com This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.govmdpi.com

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular contacts. The corresponding two-dimensional fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside and outside the surface (di and de), provides a quantitative summary of these interactions.

Expected dominant intermolecular contacts for this compound would include:

C···H/H···C contacts: These represent the interactions between the carbon atoms of the pyridine ring and the hydrogen atoms of neighboring molecules, indicative of C-H···π interactions. nih.gov

N···H/H···N contacts: These contacts would highlight potential hydrogen bonding or close van der Waals interactions involving the nitrogen atom. researchgate.net

The shape and distribution of features on the fingerprint plot would provide a detailed picture of the packing environment and the relative importance of different types of intermolecular forces.

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Development)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular property. researchgate.net The development of a QSAR model for derivatives of this compound would involve a systematic approach. conicet.gov.ar

Methodological Steps for a QSAR Study:

Data Set Selection: A series of 2-alkylpyridine derivatives with varying substituents would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured experimentally. chemrevlett.com

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area descriptors.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges derived from calculations.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be used to build a mathematical model that relates the calculated descriptors to the observed biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com

For this compound and its analogs, a QSAR study could identify key structural features that influence a specific biological activity. For example, it might reveal the optimal size and shape of the alkyl group for a particular biological target or the importance of electronic properties of the pyridine ring. Such models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. chemrevlett.com

Derivatives and Analogues of 2 1 Propylbutyl Pyridine

Synthesis of Positional and Structural Isomers

The synthesis of isomers of 2-(1-propylbutyl)pyridine allows for a systematic investigation of structure-property relationships. Isomers, which share the same chemical formula but have different arrangements of atoms, can exhibit distinct physical and chemical characteristics. nih.gov

Positional Isomers: These isomers involve moving the (1-propylbutyl) group to different positions on the pyridine (B92270) ring, namely the 3- and 4-positions. General synthetic strategies for creating such alkylpyridines often involve ring-closure reactions or the alkylation of pre-formed pyridine rings. For instance, the Hantzsch pyridine synthesis or similar multicomponent reactions can be adapted to produce specifically substituted pyridines by selecting appropriate starting materials. nih.gov Another approach is the metal-catalyzed cross-coupling of a halopyridine with an appropriate alkyl Grignard or organozinc reagent.

| Isomer Type | Example Name | Structural Difference from this compound | Potential Synthetic Approach |

|---|---|---|---|

| Positional | 3-(1-Propylbutyl)pyridine | Alkyl group at position 3 | Cross-coupling of 3-halopyridine with a (1-propylbutyl)metal reagent |

| Positional | 4-(1-Propylbutyl)pyridine | Alkyl group at position 4 | Alkylation of pyridine followed by separation of isomers |

| Structural | 2-Heptylpyridine | Straight-chain C7 alkyl group | Reaction of 2-picoline with an appropriate alkyl halide |

| Structural | 2-(1,1-Dimethylpentyl)pyridine | Tertiary C7 alkyl group | Addition of a pentyl Grignard reagent to 2-acetylpyridine |

Introduction of Diverse Functional Groups on the Pyridine Ring

Introducing functional groups onto the pyridine ring of this compound can dramatically alter its electronic properties, reactivity, and potential for intermolecular interactions. The pyridine ring's reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution (making it resemble nitrobenzene) and activates it for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguomosul.edu.iq

Key functionalization reactions include:

Amination: The Chichibabin reaction, using sodium amide, can introduce an amino group at the 2-position of the pyridine ring. wikipedia.org This adds a key nucleophilic and hydrogen-bonding site.

Oxidation: Reaction with peracids results in the formation of a pyridine N-oxide. wikipedia.org This modification increases the ring's reactivity towards both electrophilic and nucleophilic attack and can be a useful intermediate for further functionalization.

Halogenation: While direct electrophilic halogenation is difficult, halogens can be introduced via various methods, including nucleophilic substitution on activated rings or through Sandmeyer-type reactions on aminopyridine derivatives.

Cyanation: The introduction of a cyano group, often to create cyanopyridine derivatives, can serve as a precursor for other functional groups like carboxylic acids or amines. nih.gov These derivatives have been explored for a variety of biological activities. mdpi.com

| Functional Group | Reaction Type | Position(s) on Pyridine Ring | Notable Change in Property |

|---|---|---|---|

| Amino (-NH2) | Nucleophilic Substitution (Chichibabin) | 2, 4, 6 | Increases basicity; introduces nucleophilicity |

| N-oxide | Oxidation | Nitrogen atom | Alters electronic distribution; facilitates further substitution |

| Hydroxyl (-OH) | Nucleophilic Substitution | 2, 4 | Introduces hydrogen bonding capability; acidic proton |

| Cyano (-CN) | Various (e.g., from halo-pyridines) | 2, 3, 4 | Strongly electron-withdrawing; versatile chemical handle |

Development of Chiral Derivatives and Enantiomeric Separations

The carbon atom in the 1-position of the propylbutyl group is a chiral center, meaning this compound exists as a pair of enantiomers. The development of methods to synthesize enantiomerically pure or enriched versions is crucial for applications where specific stereochemistry is required.

One effective strategy is to utilize the "chiral pool," which involves starting with readily available, enantiomerically pure natural products. For example, enantiopure 2-(hydroxyalkyl)pyridines have been successfully prepared by reacting 2-lithiopyridine with chiral aldehydes or esters derived from natural sources like D-mannitol or L-lactic acid. rsc.org A similar approach could be adapted to synthesize enantiopure this compound.

Another advanced method is asymmetric catalysis. A notable example is the enantioselective addition of prochiral radicals to vinylpyridines, mediated by a combination of photoredox and asymmetric catalysis. nih.gov In this process, a chiral Brønsted acid controls the stereochemical outcome by activating the reactants through hydrogen bonding interactions, leading to chiral γ-functionalized pyridines with high enantioselectivity. nih.gov This strategy could potentially be used to construct the chiral center of this compound with high stereocontrol.

Separation of a racemic mixture is another viable route. This can be achieved through chiral chromatography or by derivatizing the racemic pyridine with a chiral resolving agent to form diastereomers, which can then be separated by standard techniques like crystallization or chromatography, followed by removal of the chiral auxiliary.

Synthesis of Polymeric Pyridine Analogues

Incorporating the this compound moiety into a polymer backbone can create materials with unique properties, such as high thermal stability or the ability to act as metal-ion sensors. nih.govrsc.org Pyridine-containing polymers are promising for applications ranging from contaminant capture to self-assembling block copolymers. nih.gov

A powerful technique for creating such polymers is Ring-Opening Metathesis Polymerization (ROMP) . In this method, a strained cyclic olefin containing the pyridine unit, such as a pyridinonorbornene, is used as a monomer. nih.govchemrxiv.org The synthesis of these specialized monomers can be achieved via a [4+2] cycloaddition between a 2,3-pyridyne and cyclopentadiene. nih.gov By carefully designing the monomer structure to manage the coordinating effect of the pyridine nitrogen on the metal catalyst, a well-controlled polymerization can be achieved, yielding polymers with predictable molecular weights and high glass transition temperatures. nih.govchemrxiv.org

Another approach involves creating conjugated polymers . These materials feature alternating single and double bonds along the polymer backbone, which can impart interesting photoluminescent and electronic properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be used to link pyridine-containing monomers with other aromatic units to build the polymer chain. For example, polymers containing 2,6-substituted pyridine derivatives have been synthesized and shown to act as selective sensors for metal ions like palladium. rsc.org The specific structure of the pyridine unit provides the spatial arrangement necessary for selective ion binding. rsc.org

| Polymerization Method | Monomer Type | Key Feature of Polymer | Potential Application |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Pyridinonorbornene | High thermal stability (High Tg), controlled molecular weight | High-temperature materials, functional coatings |

| Palladium-Catalyzed Cross-Coupling | Dihalopyridine and a diboronic acid (or similar) | Conjugated backbone, photoluminescence | Chemical sensors, organic electronics |

| Free Radical Polymerization | Vinylpyridine analogue | Reactive polymer backbone | Support for catalysts, functional resins |

Potential Research Applications in Synthetic Chemistry and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The 2-(1-Propylbutyl)pyridine molecule offers multiple reactive sites, making it a valuable building block for constructing more complex molecular architectures. The pyridine (B92270) ring itself can undergo various transformations, while the alkyl substituent provides a non-polar, sterically defined domain.

The nitrogen atom within the pyridine ring imparts basicity and nucleophilicity, allowing for reactions such as N-alkylation to form pyridinium (B92312) salts. nih.gov These salts can alter the electronic properties of the ring and serve as precursors for further transformations. The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov However, direct functionalization of the pyridine ring often requires specific activation strategies.

One of the most significant aspects of 2-alkylpyridines as building blocks is the reactivity of the C-H bonds on the methylene (B1212753) group adjacent to the ring. The electron-withdrawing nature of the pyridine ring increases the acidity of these protons, facilitating deprotonation with a suitable base to generate a nucleophilic carbanion. nih.gov This nucleophile can then react with a wide range of electrophiles, enabling the elaboration of the side chain. This strategy is fundamental for enantioselective α-alkylation of 2-alkylpyridines to produce chiral ligands and molecules. nih.govacs.org

For this compound, this deprotonation would occur at the C-4 position of the heptyl group, creating a stereocenter and offering a route to chiral molecules. The reaction pathway is illustrated below:

Table 1: Representative Functionalization Reaction

| Step | Description | Reactants | Product |

| 1. Lithiation | Deprotonation of the α-carbon on the alkyl side chain using a strong base like n-Butyllithium (n-BuLi). | This compound, n-BuLi | Lithiated intermediate |

| 2. Alkylation | Reaction of the lithiated intermediate with an electrophile, such as an alkyl halide (R-X). | Lithiated intermediate, R-X | α-Alkylated pyridine derivative |

This reactivity allows this compound to serve as a precursor for more elaborate structures, where the pyridine acts as both a directing group and a core structural motif.

Application in Ligand Design for Catalysis

Substituted pyridines are a cornerstone of ligand design in coordination chemistry and catalysis. nih.gov The nitrogen atom provides a Lewis basic site for coordination to a wide variety of metal centers. In the case of this compound, the bulky secondary alkyl group at the C-2 position creates significant steric hindrance around the coordination site. This steric bulk is not a disadvantage; rather, it is a critical design element for influencing the selectivity and activity of a metal catalyst.

By coordinating to a metal, the ligand can modulate its electronic properties and, crucially, control the spatial arrangement of other substrates around the catalytic center. The 1-propylbutyl group can create a chiral pocket (if the ligand is resolved into its enantiomers) or a well-defined achiral space that dictates the regioselectivity or stereoselectivity of a reaction. For instance, rare-earth metal complexes with 2-alkylpyridine ligands have demonstrated high activity in the ortho-C-H alkylation of other pyridines. researchgate.net

The utility of 2-alkylpyridines as ligands is well-documented in various catalytic transformations:

C-H Activation/Functionalization: Nickel/Lewis acid catalyst systems can achieve selective alkylation of pyridine rings, where the ligand plays a role in directing the reaction. acs.org

Asymmetric Alkylation: Chiral pyridines derived from 2-alkylpyridine precursors are considered "privileged ligands" in asymmetric catalysis, essential for creating enantiomerically enriched products. nih.gov

Allylation Reactions: Palladium-catalyzed allylation of 2-alkylpyridines demonstrates their role as substrates that can be transformed into valuable chiral products, often involving coordination to the metal catalyst. nih.gov

The combination of a coordinating nitrogen atom and a bulky, sterically defined side chain makes this compound a promising candidate for developing new catalysts with tailored activities and selectivities.

Integration into Functional Organic Materials

The pyridine moiety is a common component in functional organic materials due to its electronic properties, thermal stability, and ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking. numberanalytics.com Pyridine-based compounds are utilized in the synthesis of materials with specific optical or electronic functions, such as conducting polymers and luminescent materials. nih.govnumberanalytics.com

The incorporation of this compound into a polymer backbone or as a pendant group could impart several desirable characteristics:

Solubility: The branched heptyl group can enhance the solubility of rigid polymer backbones in common organic solvents, improving processability for device fabrication.

Morphology Control: The non-polar, flexible alkyl chain can influence the solid-state packing and morphology of the material, which is critical for the performance of organic electronics like transistors and solar cells.

Sensor Applications: The basic nitrogen atom can act as a binding site for protons or metal ions. This interaction can perturb the electronic structure of the conjugated system, leading to a change in color (colorimetric sensor) or fluorescence (chemosensor).

While direct applications of this specific compound are not reported, the principles of materials design suggest its potential utility in creating soluble, functional materials where the pyridine unit provides the electronic function and the alkyl side chain provides processability and morphological control.

Development of Novel Synthetic Methodologies Using the Compound

The development of new synthetic methods is a continuous effort in organic chemistry, focusing on efficiency, selectivity, and sustainability. Substituted pyridines are central to this endeavor, both as synthetic targets and as reagents or catalysts. nih.govorganic-chemistry.org

The synthesis of this compound itself can be approached through various modern methods for creating 2-substituted pyridines, such as the addition of Grignard reagents to pyridine N-oxides or transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Novel, more efficient routes to such compounds are an active area of research. lookchem.com

More significantly, this compound can be used to develop new reactions. Its properties—a sterically hindered base—make it a candidate for use as a non-nucleophilic proton scavenger in reactions that are sensitive to more common amine bases.

Furthermore, the compound can serve as a model substrate for developing new C-H functionalization reactions. Catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring or the alkyl side chain are of high interest. researchgate.netacs.org For example, developing a catalytic system that could selectively dehydrogenate the alkyl chain to form an alkenylpyridine would open up new pathways for polymerization or further functionalization via olefin metathesis. The development of methods for the direct enantioselective α-alkylation of 2-alkylpyridines is a prime example of how this class of compounds drives methodological innovation. nih.govacs.org

Q & A

Q. How can crystallographic data for this compound derivatives be refined to resolve ambiguities in bond lengths or angles?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For disordered alkyl chains, apply restraints or constraints based on geometric parameters. Validate against high-resolution data (>1.0 Å) and check for twinning using PLATON .

- Data Contradiction Tip : If experimental bond lengths conflict with DFT-optimized geometries, re-examine hydrogen atom placement or thermal motion modeling .

Q. How can researchers address contradictory bioactivity data in studies involving this compound analogs?

- Methodological Answer :

Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, assay type).

Meta-Analysis : Compare datasets across studies using tools like PRISMA, focusing on variables like enantiomeric purity or solvent effects .

Mechanistic Studies : Use computational docking (AutoDock Vina) to probe binding site interactions and validate via mutagenesis .

Q. What strategies are effective for predicting the environmental impact of this compound given limited ecotoxicity data?

- Methodological Answer :

- QSAR Models : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to estimate biodegradation and bioaccumulation potential.

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 2-(4-chlorophenyl)pyridine) to infer toxicity profiles .

Q. How can computational chemistry guide the design of this compound-based catalysts or ligands?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics : Simulate ligand-protein interactions to assess binding stability. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound during in vivo experiments?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing. Use secondary containment for liquid forms and implement engineering controls (e.g., local exhaust ventilation). Monitor airborne concentrations via gas chromatography .

Q. How should researchers mitigate risks when scaling up this compound synthesis?

- Methodological Answer : Conduct hazard operability (HAZOP) studies to identify risks (e.g., exothermic reactions). Use calorimetry (RC1e) to characterize thermal stability. Implement batch-wise addition of reagents to control reaction kinetics .

Data and Literature Management

Q. What criteria should guide the selection of primary literature for studying this compound?

Q. How can researchers resolve discrepancies between experimental and theoretical NMR spectra?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.